molecular formula C16H12O2 B11872428 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one

9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one

Cat. No.: B11872428
M. Wt: 236.26 g/mol
InChI Key: NTAMCLGFRRBADR-UHFFFAOYSA-N
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Description

9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one is a complex organic compound that belongs to the class of dihydronaphthofurans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one typically involves the annulation of naphthols with various reagents. One common method is the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro compounds with varying degrees of saturation .

Scientific Research Applications

9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, the compound may inhibit the activity of certain tyrosine kinases involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one is unique due to its specific structural features and the resulting chemical reactivity.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

9,10-dihydro-8H-naphtho[7,6-b][1]benzofuran-7-one

InChI

InChI=1S/C16H12O2/c17-14-6-3-4-10-8-13-11-5-1-2-7-15(11)18-16(13)9-12(10)14/h1-2,5,7-9H,3-4,6H2

InChI Key

NTAMCLGFRRBADR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)OC4=CC=CC=C43

Origin of Product

United States

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